molecular formula C7H10N+ B189563 1,4-Dimethylpyridinium CAS No. 18241-35-5

1,4-Dimethylpyridinium

Cat. No.: B189563
CAS No.: 18241-35-5
M. Wt: 108.16 g/mol
InChI Key: IZPNVUYQWBZYEA-UHFFFAOYSA-N
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Description

1,4-Dimethylpyridinium is a useful research compound. Its molecular formula is C7H10N+ and its molecular weight is 108.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemistry

1,4-Dimethylpyridinium iodide serves as a supporting electrolyte in electrochemical applications. Its ability to enhance the conductivity of solutions makes it valuable in improving the efficiency of electrochemical cells. This compound facilitates better ion transport, which is crucial for reactions occurring in batteries and fuel cells .

Catalysis

In organic synthesis, this compound acts as a catalyst , particularly in reactions that require strong nucleophiles. Its presence can significantly accelerate reaction rates and improve yields. Studies have shown that using this compound can lead to more efficient synthetic pathways, making it an essential reagent in the development of pharmaceuticals and fine chemicals .

Pharmaceutical Development

The compound is utilized in drug formulation processes where it aids in solubilizing active pharmaceutical ingredients (APIs). By improving the bioavailability of these compounds, this compound iodide enhances the therapeutic efficacy of drugs. Research indicates that it may also play a role in the delivery systems for various medications .

Material Science

In material science, this compound is integral to the development of ionic liquids . These ionic liquids are used in advanced materials for batteries and fuel cells, providing better performance and stability compared to traditional solvents. The unique properties of ionic liquids derived from this compound allow for innovative applications in energy storage and conversion technologies .

Analytical Chemistry

This compound is also employed in analytical techniques such as chromatography. It assists in the separation and identification of various compounds, ensuring accurate results during analyses. Its ability to interact with different analytes enhances the sensitivity and specificity of analytical methods .

Cancer Research

Recent studies have highlighted the potential of this compound in oncology . Specifically, research has indicated that it may enhance the efficacy of chemotherapy agents like docetaxel against metastatic prostate cancer. In experimental models, combining this compound with docetaxel resulted in statistically significant inhibition of tumor growth and reduced metastasis incidence .

Case Study: Prostate Cancer Treatment

  • Objective: Investigate the effects of this compound combined with docetaxel on metastatic prostate cancer.
  • Method: Utilized TRAMP mice models to assess tumor growth and metastasis.
  • Results: The combination therapy significantly inhibited tumor growth compared to docetaxel alone and reduced metastatic spread due to decreased platelet activity .

Nonlinear Optical Applications

This compound has been explored for its potential in nonlinear optical applications . Research indicates that derivatives of this compound can be synthesized to create materials suitable for advanced optical devices, thus expanding its utility beyond traditional chemical applications .

Data Summary Table

Application AreaDescriptionKey Findings/Case Studies
ElectrochemistrySupporting electrolyte enhancing conductivityImproved efficiency in electrochemical cells
CatalysisCatalyst for organic synthesisAccelerated reactions with higher yields
Pharmaceutical DevelopmentAids in solubilizing active pharmaceutical ingredientsEnhanced bioavailability of drugs
Material ScienceDevelopment of ionic liquidsBetter performance in batteries and fuel cells
Analytical ChemistryUsed in chromatography for compound separationIncreased sensitivity and accuracy
Cancer ResearchEnhances chemotherapy efficacySignificant tumor growth inhibition observed
Nonlinear Optical ApplicationsPotential use in optical devicesMaterials synthesized for advanced optical applications

Q & A

Q. What established synthetic methods are used to prepare 1,4-Dimethylpyridinium salts, and what are their mechanistic underpinnings?

This compound salts are typically synthesized via quaternization of pyridine derivatives using methylating agents like methyl iodide or methyl tosylate. The reaction involves nucleophilic attack on the pyridine nitrogen, followed by alkylation to form the cationic pyridinium core. Solvent choice (e.g., acetonitrile or methanol) and temperature (room temperature to reflux) critically influence reaction efficiency. Counterion selection (e.g., iodide or p-toluenesulfonate) depends on solubility requirements for downstream applications .

Q. Which analytical techniques are most effective for characterizing this compound derivatives, and how should data be interpreted?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm methyl group incorporation and aromatic proton environments. For example, the N-methyl protons typically appear as singlets at ~4.0–4.5 ppm .
  • X-ray Crystallography : Resolves crystal packing and cation-anion interactions, as demonstrated in the crystal structure of 4-(dimethylamino)pyridinium derivatives (CCDC-2021605) .
  • HPLC : A validated method using a C18 column (e.g., Supelcosil LC-ABZ+Plus) with acetonitrile/water (70:30) and 10 mM acetate buffer (pH 5) achieves >98% accuracy for purity analysis .

Q. How can experimental design optimize the synthesis of this compound salts for high yield and reproducibility?

Employ Design of Experiments (DOE) to evaluate variables:

  • Factors : Solvent polarity, methylating agent stoichiometry, reaction time, and temperature.
  • Response Variables : Yield, purity (HPLC), and crystallinity (XRD).
    For example, a central composite design revealed that a 1.2:1 molar ratio of methyl iodide to pyridine in acetonitrile at 50°C maximizes yield (85–90%) while minimizing byproducts .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For instance, unexpected splitting in 1^1H NMR may arise from counterion interactions, requiring X-ray crystallography for confirmation .
  • Dynamic Light Scattering (DLS) : Assess aggregation in solution, which can distort UV-Vis or fluorescence data .

Q. What are the emerging applications of this compound derivatives in materials science and biochemistry?

  • Dyes and Sensors : The p-toluenesulfonate salt acts as a cationic dye with tunable optical properties, useful in fluorescence labeling .
  • Ionic Liquids : High thermal stability and low volatility make these salts suitable as green solvents in catalysis .
  • Biological Probes : Derivatives with extended conjugation are explored for DNA intercalation studies due to their planar aromatic systems .

Q. How does counterion selection impact the physicochemical properties of this compound salts?

  • Solubility : Iodide salts are more water-soluble than p-toluenesulfonate derivatives, which prefer organic solvents .
  • Stability : Tosylate salts exhibit higher thermal stability (melting point 148–151°C) compared to iodide salts, which may degrade under prolonged heating .
  • Reactivity : Bulky counterions (e.g., tosylate) can sterically hinder nucleophilic attack in follow-up reactions .

Q. What chromatographic strategies ensure high-purity isolation of this compound salts?

  • HPLC Method : Use a Supelcosil LC-ABZ+Plus C18 column with isocratic elution (70:30 acetonitrile/10 mM acetate buffer, pH 5) at 30°C. Detection at 237 nm provides a limit of detection (LOD) of 0.03–0.35 µg/mL .
  • Ion-Pair Chromatography : Add 5 mM heptanesulfonate to the mobile phase to improve separation of cationic species .

Q. What are the critical considerations for storing this compound salts to prevent degradation?

  • Conditions : Store in airtight containers at room temperature (20–25°C) with desiccants to avoid hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure, as prolonged light can induce radical formation in the pyridinium ring .

Properties

CAS No.

18241-35-5

Molecular Formula

C7H10N+

Molecular Weight

108.16 g/mol

IUPAC Name

1,4-dimethylpyridin-1-ium

InChI

InChI=1S/C7H10N/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/q+1

InChI Key

IZPNVUYQWBZYEA-UHFFFAOYSA-N

SMILES

CC1=CC=[N+](C=C1)C

Canonical SMILES

CC1=CC=[N+](C=C1)C

Origin of Product

United States

Synthesis routes and methods

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